molecular formula C18H16ClN3O4 B2994272 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide CAS No. 874126-75-7

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

Cat. No.: B2994272
CAS No.: 874126-75-7
M. Wt: 373.79
InChI Key: NNXIKCXLQMCWOR-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide (CAS 874126-75-7) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,2,5-oxadiazol (furazan) core, a privileged structure in medicinal chemistry known for its versatile biological properties. The compound is offered with a minimum purity of 90% and is available for purchase in quantities ranging from 1mg to 10mg . Compounds based on the 1,2,5-oxadiazole scaffold are of significant interest in pharmaceutical research for their potential antiplasmodial activity, showing promising results against the blood stages of Plasmodium falciparum , the parasite responsible for malaria . Furthermore, heterocyclic compounds, including oxadiazole derivatives, are extensively investigated as potential inhibitors of key enzymatic targets like cyclooxygenase-2 (COX-II), which is a crucial mediator of inflammation and a marker in various disease pathologies . Researchers can utilize this compound as a building block for the synthesis of novel derivatives, as a reference standard in analytical studies, or as a starting point for probing various biological mechanisms. This product is strictly intended for research applications in a laboratory setting and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-11(25-15-6-4-3-5-14(15)24-2)18(23)20-17-16(21-26-22-17)12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXIKCXLQMCWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring linked to a phenoxy group, which contributes to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC16H14ClN3O3
Molecular Weight343.76 g/mol
LogP4.205
Polar Surface Area67.372 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Mechanisms of Biological Activity

Research indicates that compounds with oxadiazole structures often exhibit diverse pharmacological effects, including anti-inflammatory , antimicrobial , and anticancer activities. The specific mechanisms underlying these effects for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide may involve:

  • Inhibition of Inflammatory Pathways : Similar compounds have shown efficacy in inhibiting pro-inflammatory cytokines and pathways such as NF-κB signaling, which is crucial in neuroinflammation models .
  • Antimicrobial Activity : The presence of the chlorophenyl group enhances the compound's ability to disrupt microbial membranes or inhibit essential enzymes in pathogens .
  • Anticancer Potential : Some studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .

Case Studies

Several studies have explored the biological activity of compounds related to N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide:

  • Neuroprotective Effects : A study demonstrated that similar oxadiazole derivatives could protect dopaminergic neurons from LPS-induced neuroinflammation by reducing nitric oxide production and inhibiting pro-inflammatory cytokines . This suggests potential applications in neurodegenerative diseases like Parkinson's.
  • Antibacterial Screening : Compounds with similar structural motifs were tested against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis. The structure-activity relationship indicated that the chlorophenyl substituent significantly contributed to antibacterial efficacy .

Comparative Analysis

To better understand the unique properties of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide, it can be compared with other oxadiazole derivatives:

Compound NameUnique FeaturesBiological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamidesDifferent substituents affecting reactivityAntimicrobial
Indole DerivativesIndole core structureSimilar anticancer activity
N-[4-(4-methylphenyl)-1,3,5-thiadiazol-2-yl]-carboxamidesThiadiazole ringEnzyme inhibition

Comparison with Similar Compounds

Analogs with Varied Oxadiazole Substituents

Key Structural Differences :

  • Chlorophenyl vs. Thiophene: The compound 2-(2-methoxyphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide (CAS 898511-79-0) replaces the 4-chlorophenyl group with a thiophene ring.
  • Dimethoxyphenyl vs. Chlorophenyl: N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide () substitutes 4-chlorophenyl with a 3,4-dimethoxyphenyl group, increasing electron-donating capacity and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

Table 1: Substituent Effects on Oxadiazole-Based Compounds

Compound Name Oxadiazole Substituent Amide Substituent Molecular Weight (g/mol) Key Properties/Activity
Target Compound 4-(4-Chlorophenyl) 2-(2-Methoxyphenoxy)propanamide 345.4 High halogen content for receptor binding
BH52669 () 3,4-Dimethoxyphenyl 2-(4-Chlorophenyl)acetamide 373.79 Enhanced lipophilicity
CAS 898511-79-0 () Thiophen-2-yl 2-(2-Methoxyphenoxy)propanamide 345.4 Sulfur-mediated electronic effects

Analogs with Modified Amide Chains

Propanamide vs. Benzamide :

  • The antiplasmodial compounds N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (46) and N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (48) () replace the propanamide chain with benzamide moieties. Fluorine and trifluoromethyl groups enhance electronegativity, influencing potency against Plasmodium species .

Table 2: Amide Chain Modifications

Compound Name Amide Chain Type Substituent on Benzamide Antiplasmodial Activity (Relative Potency)
Target Compound Propanamide 2-Methoxyphenoxy Not reported
Compound 46 () Benzamide 3-Fluoro Moderate activity
Compound 48 () Benzamide 3-Trifluoromethyl High activity

Analogs with Alternative Heterocyclic Cores

Oxadiazole vs. Thiazolidinone:

  • 2-(1,2-Benzothiazol-3-yl)-N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide (18, ) replaces the oxadiazole core with a thiazolidinone ring. However, the synthesis yield (97%) suggests superior scalability compared to oxadiazole derivatives .

Oxadiazole Isomerism :

  • 2-(4-Chlorophenoxy)-2-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide () uses a 1,3,4-oxadiazole isomer instead of 1,2,5-oxadiazole. The isomer’s altered nitrogen positions may affect ring stability and hydrogen-bonding capacity, influencing pharmacokinetic profiles .

Physicochemical Data

Table 3: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Elemental Analysis (C/H/N) Solubility Trends
Target Compound Not reported Not available Likely moderate in DMF
Compound 18 () 187–188 C:54.26%, H:3.65%, N:9.97% High in CH₂Cl₂/EtOH
BH52676 () Not reported C:62.67%, H:5.75%, N:10.93% Low in aqueous media

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's synthesis typically involves sequential coupling of the oxadiazole and propanamide moieties. Key steps include:

  • Amide Bond Formation : Reacting 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine with 2-(2-methoxyphenoxy)propanoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, THF) .
  • Oxadiazole Ring Construction : Cyclization of precursor nitrile oxides with hydroxylamine, followed by chlorination using POCl₃ .
  • Optimization : Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), using DMAP as a catalyst, and refluxing in anhydrous DCM . Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient).

Q. Which spectroscopic techniques are critical for characterizing the oxadiazole and propanamide functionalities?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the oxadiazole ring (C=N-O) via absence of NH protons and shifts at δ 160–165 ppm (¹³C). The methoxyphenoxy group shows a singlet at δ 3.8–4.0 ppm (¹H, OCH₃) and aromatic protons at δ 6.8–7.5 ppm .
  • FT-IR : Oxadiazole C=N stretching at 1540–1580 cm⁻¹; amide C=O at 1650–1680 cm⁻¹ .
  • LC-MS : Validate molecular weight (M+H⁺ expected at ~388.8 Da) and purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate enzymatic inhibition (e.g., FabI) and correlate structural features with bioactivity?

  • Methodological Answer :

  • Enzymatic Assays : Use Bacillus subtilis FabI (enoyl-ACP reductase) in a NADH-coupled assay. Measure IC₅₀ via spectrophotometric monitoring of NADH depletion at 340 nm .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the chlorophenyl ring to enhance electrophilicity, or replace methoxy with bulkier alkoxy groups to probe steric effects .
  • Control Experiments : Compare with known inhibitors (e.g., triclosan) and validate selectivity using unrelated enzymes (e.g., human carbonic anhydrase) .

Q. What computational strategies guide SAR and predict bioactivity for this compound?

  • Methodological Answer :

  • QSAR Modeling : Use Gaussian or MOE to calculate descriptors (e.g., logP, polar surface area). Train models with bioactivity data from analogues (e.g., MIC values from B. subtilis assays) .
  • Molecular Docking : Dock the compound into FabI (PDB: 1C14) using AutoDock Vina. Focus on hydrogen bonding with Tyr156 and hydrophobic interactions with Phe204 .
  • MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability and identify residues critical for interaction .

**How should discrepancies between computational predictions and experimental bioactivity data be resolved?

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